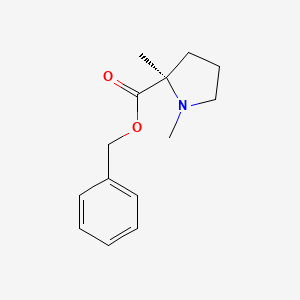

4-(Benzyloxy)-3,3-difluoropiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “4-(Benzyloxy)-3,3-difluoropiperidine” involves various chemical reactions. For instance, the synthesis of Schiff base ligands involves the condensation reaction of methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The molecular structure of a compound is typically determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” are not well-documented in the search results .Scientific Research Applications

Synthesis and Medicinal Chemistry : 4-(Benzyloxy)-3,3-difluoropiperidine is synthesized for potential applications in medicinal chemistry. It is converted to N-protected 3,3-difluoro-4,4-dihydroxypiperidine, a compound with high potential as a building block in medicinal chemistry (Surmont et al., 2010).

Piperidine Derivatives Synthesis : This compound is involved in the efficient synthesis of piperidine derivatives, which are recognized as important imino-sugars with potential applications in the development of antimalarial alkaloids (Okitsu et al., 2001).

Synthesis of Fluorinated Amino Acids : It's used in a new synthetic pathway toward valuable 3,3-difluoropiperidines, which include the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).

Luminescent Properties in Chemistry : The compound is used in the synthesis and study of lanthanide coordination compounds to test the influence of electron-releasing or electron-withdrawing substituents on photophysical properties (Sivakumar et al., 2010).

Agrochemical and Pharmaceutical Chemistry : In the synthesis of 3-alkoxy-4,4-difluoropiperidines, this compound is used as a building block, highlighting its importance in agrochemical or pharmaceutical chemistry (Surmont et al., 2009).

Development of Anti-Tubercular Compounds : The compound is used in the synthesis of novel derivatives with anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

Catalysis and Selectivity Engineering : 4-(Benzyloxy) propiophenone, a derivative, is used in the production of drugs such as Ifenprodil and Buphenine. A green chemistry approach is employed for its synthesis, demonstrating its role in pharmaceutical intermediates (Yadav & Sowbna, 2012).

Mechanism of Action

Target of Action

Similar compounds such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones have been found to inhibit cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b), which are potential targets for anti-alzheimer molecules .

Mode of Action

For instance, Monobenzone, a hydroquinone derivative, is proposed to increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

For instance, Monobenzone, a hydroquinone derivative, is known to affect the melanin synthesis pathway .

Pharmacokinetics

. The in vivo pharmacokinetics of BETP were examined in rats after intravenous and oral dosing. Failure to detect BETP in circulation after oral administration of a 10 mg/kg dose in rats was consistent with the lack of an insulinotropic effect of orally administered BETP in this species .

Result of Action

For instance, Monobenzone is known to exert a depigmenting effect on the skin of mammals by increasing the excretion of melanin from the melanocytes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations can have significant impacts on the chemical nature and stability of essential oil components . .

Future Directions

Properties

IUPAC Name |

3,3-difluoro-4-phenylmethoxypiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)9-15-7-6-11(12)16-8-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLKTQVTONDPQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1OCC2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276872 |

Source

|

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206540-59-1 |

Source

|

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206540-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 4-(Benzyloxy)-3,3-difluoropiperidine in medicinal chemistry?

A1: The abstract highlights that this compound serves as a precursor to N-protected 3,3-difluoro-4,4-dihydroxypiperidine. This derivative holds "high potential as a building block in medicinal chemistry" []. While the abstract doesn't delve into specifics, it suggests that the unique structure of this difluorinated compound, particularly the presence of two hydroxyl groups, could be advantageous for further derivatization and development of novel pharmaceutical compounds.

Q2: What synthetic route was employed to obtain this compound?

A2: While the abstract doesn't explicitly detail the synthesis of this compound, it mentions an "analogous methodology" to the one used for synthesizing 4-alkoxymethyl and 4-aryloxymethyl derivatives []. This suggests a similar multi-step approach likely involving a 1,4-addition reaction with ethyl bromodifluoroacetate, followed by reduction and cyclization steps to achieve the final piperidine structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B595132.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595138.png)

![Urea, N-[(3-methoxyphenyl)methyl]-N-methyl-N'-[4-(1H-pyrazol-4-yl)-2-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B595140.png)